![molecular formula C12H11IN2O3 B1531279 4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid CAS No. 1183048-13-6](/img/structure/B1531279.png)
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid
Übersicht
Beschreibung
“4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid” is a chemical compound with the CAS Number: 1183048-13-6 . It has a molecular weight of 358.14 and its IUPAC name is the same as the given name . The compound is typically stored at room temperature and is in the form of an oil .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H11IN2O3/c13-9-5-2-1-4-8(9)12-15-14-10(18-12)6-3-7-11(16)17/h1-2,4-5H,3,6-7H2,(H,16,17) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 358.14 . It is in the form of an oil and is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Enzyme Inhibition
A study on novel indole-based hybrid oxadiazole scaffolds synthesized from 4-(1H-indol-3-yl)butanoic acid revealed their potent inhibitory potential against the urease enzyme. These molecules displayed competitive inhibition, with one compound exhibiting a Ki value of 0.003 μM. The hemolytic study indicated mild cytotoxicity towards cell membranes, suggesting these molecules could be valuable in therapeutic agent design programs (Nazir et al., 2018).
Anti-inflammatory and Analgesic Agents
Research on fenbufen-derived oxadiazoles from 4-oxo-4-(biphenyl-4-yl)butanoic acid demonstrated significant anti-inflammatory and analgesic activities. These compounds, characterized by low ulcerogenic action and reduced malondialdehyde content, indicate potential as safer anti-inflammatory agents. COX-1 and COX-2 inhibition studies identified compounds with selectivity towards COX-2, highlighting their therapeutic relevance (Husain et al., 2009).
Antitumor Activity
Novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and tested for antitumor activity. One compound, in particular, demonstrated potent efficacy with a mean IC50 value of approximately 9.4 µM against a panel of 11 cell lines in vitro, offering a promising avenue for cancer treatment research (Maftei et al., 2013).
Solar Cell Applications
A study on molecular engineering of organic sensitizers for solar cell applications introduced novel sensitizers with unprecedented incident photon to current conversion efficiency. These findings underscore the potential of oxadiazole derivatives in enhancing solar energy conversion, marking a significant step forward in photovoltaic technology (Kim et al., 2006).
Antidiabetic Agents
Research into new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides explored their antidiabetic potential via α-glucosidase enzyme inhibition. Several compounds demonstrated significant activity, offering a promising foundation for developing novel antidiabetic medications (Nazir et al., 2018).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
4-[5-(2-iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IN2O3/c13-9-5-2-1-4-8(9)12-15-14-10(18-12)6-3-7-11(16)17/h1-2,4-5H,3,6-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIJYLVZUJNRCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CCCC(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2-Iodophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-6-chloroimidazo[1,2-a]pyrimidine](/img/structure/B1531196.png)
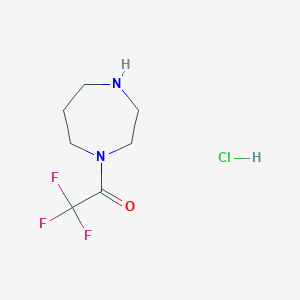
![2-[4-(4-Fluorophenyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1531201.png)
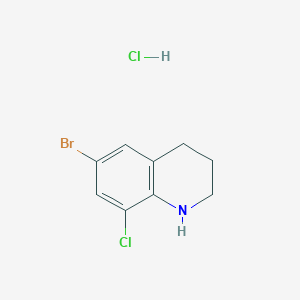
![{6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methanol](/img/structure/B1531204.png)
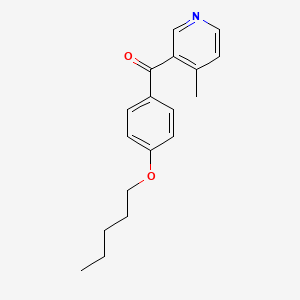
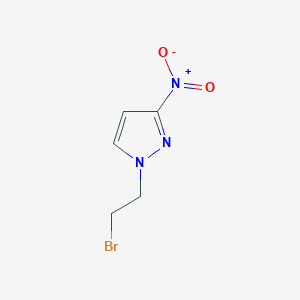
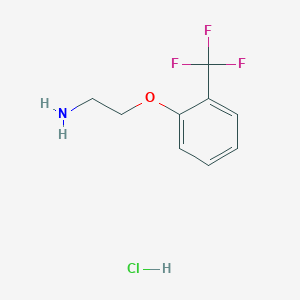
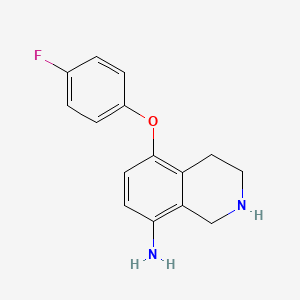
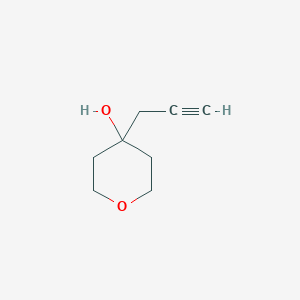
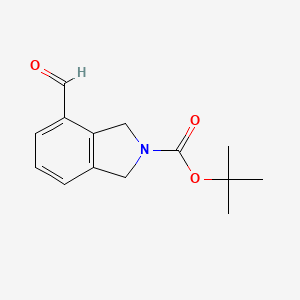
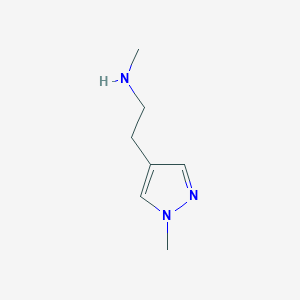
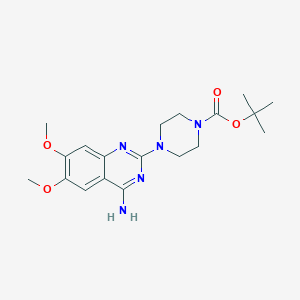
![2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol dihydrochloride](/img/structure/B1531219.png)